molecular formula C19H25Cl2NO4S B224875 N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

カタログ番号 B224875
分子量: 434.4 g/mol
InChIキー: LWQFCRYRMAATSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide, commonly known as ADX-10059, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This sulfonamide derivative belongs to a class of compounds known as potassium channel blockers, which are being investigated for their ability to treat various diseases.

作用機序

The mechanism of action of ADX-10059 involves its ability to block the TRPV1 and ENaC channels. TRPV1 channels are expressed in sensory neurons and are involved in the perception of pain and heat. By blocking these channels, ADX-10059 can reduce pain and inflammation. ENaC channels are expressed in the lungs and kidneys and are involved in the regulation of sodium transport. By inhibiting these channels, ADX-10059 can reduce fluid accumulation in the lungs and improve lung function.
Biochemical and Physiological Effects
ADX-10059 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, it has been shown to improve lung function in animal models of COPD and acute lung injury. These effects are thought to be mediated by the blockade of TRPV1 and ENaC channels.

実験室実験の利点と制限

ADX-10059 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer to animals. In addition, its potency and selectivity for TRPV1 and ENaC channels may limit its use in studying other ion channels or receptors.

将来の方向性

There are several future directions for the study of ADX-10059. One area of interest is its potential use in the treatment of pain and inflammation in humans. Clinical trials have shown promising results in patients with osteoarthritis and chronic low back pain. Another area of interest is its potential use in the treatment of respiratory diseases, such as COPD and cystic fibrosis. Preclinical studies have shown that ADX-10059 can improve lung function and reduce inflammation in animal models of these diseases. Finally, there is interest in developing more potent and selective TRPV1 and ENaC blockers based on the structure of ADX-10059. These compounds may have even greater therapeutic potential for a variety of diseases.

合成法

The synthesis of ADX-10059 involves several steps, including the reaction of 2-adamantanol with 2-bromoethanol to form 2-(1-adamantyloxy)ethanol. This intermediate is then reacted with 3,4-dichloro-2-methoxybenzenesulfonyl chloride to yield ADX-10059. The purity of the final product is typically assessed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

ADX-10059 has been investigated for its potential therapeutic applications in various disease areas, including hypertension, chronic obstructive pulmonary disease (COPD), and gastroesophageal reflux disease (GERD). It has been shown to be a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. In addition, ADX-10059 has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which is involved in the regulation of sodium transport in the lungs and kidneys.

特性

製品名

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

分子式

C19H25Cl2NO4S

分子量

434.4 g/mol

IUPAC名

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H25Cl2NO4S/c1-25-18-16(3-2-15(20)17(18)21)27(23,24)22-4-5-26-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-3,12-14,22H,4-11H2,1H3

InChIキー

LWQFCRYRMAATSL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

正規SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。